5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil
Overview
Description
5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil: is a chemical compound with the molecular formula C12H6F3N3O2 It is characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a uracil moiety
Mechanism of Action
Mode of Action
It is known that the compound is a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that the compound may interact with its targets through a glycosylation mechanism, leading to the formation of desired glycosides .
Biochemical Pathways
The biochemical pathways affected by 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil are likely related to glycosylation, given the compound’s ability to efficiently glycosylate various alcoholic acceptors . The downstream effects of these pathways are currently unknown and require further investigation.
Result of Action
The compound’s ability to activate p-tolyl thioglycoside donors and efficiently glycosylate various alcoholic acceptors suggests that it may have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil typically involves the following steps:
Starting Material: The synthesis begins with p-trifluoromethylaniline.
Diazotization Reaction: The p-trifluoromethylaniline undergoes diazotization to form a diazonium salt.
Cyclization: The diazonium salt reacts with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a cyclized intermediate.
Chlorination: The intermediate is chlorinated by introducing chlorine.
Decarboxylation: The chlorinated compound undergoes decarboxylation by adjusting the pH to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the uracil moiety.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products include oxidized uracil derivatives.
Reduction: Products include amine derivatives of the original compound.
Substitution: Products include substituted uracil derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
Agrochemicals: The compound can be used in the development of new pesticides and herbicides due to its bioactive properties.
Comparison with Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the uracil moiety.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Similar in having a cyano group and trifluoromethyl group but differs in the core structure.
Uniqueness: 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is unique due to the combination of the uracil moiety with the cyano and trifluoromethyl groups. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
2,4-dioxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2/c13-12(14,15)8-2-1-3-9(4-8)18-6-7(5-16)10(19)17-11(18)20/h1-4,6H,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRPMKHYWNEDAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371568 | |
Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671835 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
75838-24-3 | |
Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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